molecular formula C19H14N2O3 B12796989 12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo-, ethyl ester CAS No. 137522-64-6

12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo-, ethyl ester

Cat. No.: B12796989
CAS No.: 137522-64-6
M. Wt: 318.3 g/mol
InChI Key: FJUOPBWWQZEZEY-UHFFFAOYSA-N
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Description

Ethyl 12-oxo-12H-quino[2,1-b]quinazoline-5-carboxylate is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 12-oxo-12H-quino[2,1-b]quinazoline-5-carboxylate typically involves the condensation of anthranilic acid with various aldehydes or ketones in the presence of catalysts. One common method includes the use of boric acid under solvent-free conditions . Another approach involves the refluxing of anthranilic acid with acetic anhydride in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 12-oxo-12H-quino[2,1-b]quinazoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

Ethyl 12-oxo-12H-quino[2,1-b]quinazoline-5-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

Ethyl 12-oxo-12H-quino[2,1-b]quinazoline-5-carboxylate is unique due to its specific structure, which imparts distinct biological activities and reactivity compared to other quinazoline derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

137522-64-6

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

ethyl 12-oxoquinolino[2,1-b]quinazoline-5-carboxylate

InChI

InChI=1S/C19H14N2O3/c1-2-24-19(23)14-11-17-20-15-9-5-3-8-13(15)18(22)21(17)16-10-6-4-7-12(14)16/h3-11H,2H2,1H3

InChI Key

FJUOPBWWQZEZEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41

Origin of Product

United States

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